molecular formula C15H21NO5 B13955549 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine CAS No. 64039-12-9

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Cat. No.: B13955549
CAS No.: 64039-12-9
M. Wt: 295.33 g/mol
InChI Key: UORGSXHQIIXQJV-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a synthetic compound featuring a morpholine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety. The compound’s synthesis typically involves acylation reactions using 3,4,5-trimethoxybenzoyl chloride as a key intermediate, followed by coupling with methyl-substituted morpholine derivatives under controlled conditions .

Properties

CAS No.

64039-12-9

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(3-methylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO5/c1-10-9-21-6-5-16(10)15(17)11-7-12(18-2)14(20-4)13(8-11)19-3/h7-8,10H,5-6,9H2,1-4H3

InChI Key

UORGSXHQIIXQJV-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

A common approach involves:

  • Step 1: Preparation of 3-methylmorpholine intermediate. This can be achieved via selective methylation of morpholine or by ring closure of appropriate amino alcohol precursors.

  • Step 2: Synthesis of 3,4,5-trimethoxybenzoyl chloride or equivalent activated ester. The 3,4,5-trimethoxybenzoyl moiety is typically prepared from 3,4,5-trimethoxybenzoic acid by conversion to the acid chloride using reagents such as thionyl chloride (SOCl₂).

  • Step 3: Acylation reaction. The 3-methylmorpholine is reacted with the 3,4,5-trimethoxybenzoyl chloride under controlled conditions (e.g., in the presence of a base like triethylamine) to form the target amide bond at the 4-position.

This approach ensures the formation of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine with good yields and purity.

One-Pot Synthesis Approaches

One-pot multi-step synthesis has been reported for related compounds bearing the 3,4,5-trimethoxybenzoyl group, which could be adapted for this morpholine derivative. For example, a one-pot three-step sequential procedure involving condensation of precursors, nucleophilic substitution, and cyclization has been successfully used for similar heterocyclic systems bearing the 3,4,5-trimethoxybenzoyl substituent.

  • In such procedures, a suitable amine (e.g., morpholine or its methylated derivative) is reacted sequentially with reagents like dimethyl cyanodithioimidocarbonate, sodium sulfide, and α-bromoacetophenone derivatives bearing the 3,4,5-trimethoxybenzoyl group, followed by cyclization with potassium carbonate to afford the target compound.

  • This method offers advantages in terms of operational simplicity and potential for scale-up.

Catalyzed Coupling Reactions

Catalytic coupling methods using carbodiimide reagents (e.g., EDCI) and catalysts such as 4-dimethylaminopyridine (DMAP) have been employed for amide bond formation involving 3,4,5-trimethoxybenzoyl derivatives and amines structurally related to morpholine.

  • The reaction typically involves activation of 3,4,5-trimethoxybenzoic acid or its derivatives with EDCI in the presence of DMAP, followed by nucleophilic attack by the morpholine nitrogen.

  • This method provides mild reaction conditions and high selectivity, suitable for sensitive substrates.

Comparative Data and Research Outcomes

Although direct detailed studies on 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine are scarce, related compounds with 3,4,5-trimethoxybenzoyl substituents on nitrogen-containing heterocycles have been extensively studied. These studies provide insights into synthetic efficiency and biological activity correlations.

Compound Class Preparation Method Yield (%) Key Reagents/Conditions Biological Activity Highlights
4-Aminothiazole derivatives with 3,4,5-trimethoxybenzoyl One-pot multi-step synthesis 60-75 Dimethyl cyanodithioimidocarbonate, Na2S, α-bromoacetophenone, K2CO3 Potent antimitotic agents, sub-micromolar activity
Piperidine-3-carboxylate derivatives EDCI/DMAP catalyzed coupling 70-85 EDCI, DMAP, substituted piperidine acids Varied biological activities including enzyme inhibition
Pyrrole derivatives with 3,4,5-trimethoxybenzoyl Multi-step synthesis with sulfonamide groups 65-80 Sulfonamide precursors, coupling agents Strong carbonic anhydrase inhibition, anticancer potential

Detailed Research Outcomes

  • One-pot synthesis and biological evaluation: A study demonstrated that compounds bearing the 3,4,5-trimethoxybenzoyl group synthesized via a one-pot multi-step procedure showed significant antiproliferative activity against tumor cell lines, with key substituents on the heterocyclic ring influencing activity.

  • Catalytic coupling for morpholine derivatives: The use of EDCI and DMAP in coupling 3,4,5-trimethoxybenzoic acid with morpholine analogs has been shown to yield high-purity amides under mild conditions, facilitating the synthesis of structurally complex derivatives.

  • Structure-activity relationship (SAR): Modifications at the nitrogen-containing ring and the presence of the 3,4,5-trimethoxybenzoyl group are critical for biological activity. For example, expanding ring size or altering substituents can significantly reduce activity.

  • Pharmacological relevance: Compounds including 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine analogs have been reported to inhibit key enzymes such as carbonic anhydrases and show potential in overcoming multidrug resistance in cancer cells.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Acylation of 3-methylmorpholine Reaction with 3,4,5-trimethoxybenzoyl chloride Straightforward, high selectivity Requires preparation of acid chloride
One-pot multi-step synthesis Sequential condensation, nucleophilic substitution, cyclization Operational simplicity, scalable Requires optimization of steps
EDCI/DMAP catalyzed coupling Carbodiimide-mediated amide bond formation Mild conditions, good yields Sensitive to moisture, reagent cost

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications
3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine Morpholine + 3,4,5-trimethoxybenzoyl 3-Methyl group on morpholine ~295–375 (est.) Under investigation (hypothetical)
Trimetozine (4-(3,4,5-Trimethoxybenzoyl)morpholine) Morpholine + 3,4,5-trimethoxybenzoyl No methyl substitution 295.33 Sedative, antidepressant
Trioxazine Morpholine + 3,4,5-trimethoxybenzoyl Ester linkage (vs. amide in Trimetozine) ~295 (est.) Sedative applications
MPT0B214 Quinoline + 3,4,5-trimethoxybenzoyl Aroylquinoline core 524.62 (est.) Microtubule inhibitor, anticancer
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide + 3,4,5-trimethoxybenzoyl 4-Bromophenyl amine substituent 376.22 Crystallography studies

Key Observations:

Role of the Trimethoxybenzoyl Group : The 3,4,5-trimethoxybenzoyl moiety is a recurring pharmacophore in compounds targeting microtubule polymerization (e.g., MPT0B214) and central nervous system (CNS) modulation (e.g., Trimetozine). Its electron-donating methoxy groups enhance aromatic stacking and hydrogen-bonding interactions .

Impact of Morpholine Substitution: The presence of a morpholine ring improves solubility and bioavailability.

Linkage Variations : Trioxazine, an ester analog of Trimetozine, demonstrates that amide-to-ester substitutions can modify hydrolysis rates and pharmacokinetic profiles .

Table 2: Pharmacological Comparison

Compound Name Biological Activity Mechanism of Action Potency (IC50/EC50) Resistance Profile
Trimetozine Sedative, antidepressant CNS modulation via undefined targets Not reported Metabolized to glucuronides
MPT0B214 Anticancer, antiproliferative Tubulin polymerization inhibition <10 nM (in vitro) Active against drug-resistant cells
3,4,5-Trimethoxybenzoyl Ferrocene (Compound 4) Catalytic drying agent Oxidation catalyst in alkyd paints Not applicable Not applicable

Key Findings:

  • Anticancer Activity: MPT0B214’s aroylquinoline structure highlights the importance of combining the trimethoxybenzoyl group with heterocyclic cores for tubulin inhibition. The target compound’s morpholine ring may lack the planar rigidity required for similar efficacy .
  • Metabolic Pathways : Trimetozine undergoes glucuronidation, a detoxification process that may limit its CNS bioavailability. The 3-methyl group in the target compound could sterically hinder such metabolic modifications, extending its half-life .

Notes:

  • Synthetic Flexibility : The use of 3,4,5-trimethoxybenzoyl chloride as a common intermediate allows for scalable synthesis of diverse analogs. Catalysts like InCl₃ () or triethylamine () optimize yields .
  • Crystallography : Hydrogen-bonding patterns in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () suggest that solid-state stability is influenced by substituent positioning, a factor critical for formulation development.

Biological Activity

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety. Its molecular formula is C14H19NO4C_{14}H_{19}NO_{4} with a molecular weight of approximately 275.31 g/mol. The presence of the trimethoxybenzoyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N O₄
Molecular Weight275.31 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that derivatives of morpholine compounds exhibit promising anticancer activity. For instance, a study demonstrated that compounds similar to 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine showed significant inhibitory effects on various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.

Case Study: In Vitro Testing

In vitro assays revealed that the compound exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of microtubule dynamics.

Antimicrobial Activity

Morpholine derivatives have also been evaluated for their antimicrobial properties. In a comparative study, 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The proposed mechanism involves interaction with specific molecular targets such as tubulin and various enzymes involved in cellular metabolism. The trimethoxybenzoyl group is believed to enhance binding affinity to these targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the acylation of morpholine with 3,4,5-trimethoxybenzoyl chloride. This reaction can be optimized by varying reaction conditions such as temperature and solvent.

Synthetic Route:

  • Starting Materials: Morpholine and 3,4,5-trimethoxybenzoyl chloride.
  • Reaction Conditions: Conduct the reaction in an organic solvent under reflux conditions.
  • Purification: Use column chromatography to isolate the desired product.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl groupIncreased lipophilicity
Variation in benzoyl substituentsAltered binding affinity

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